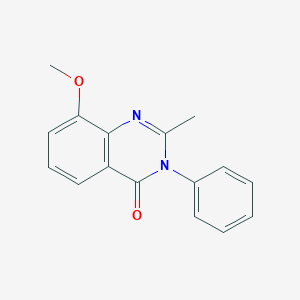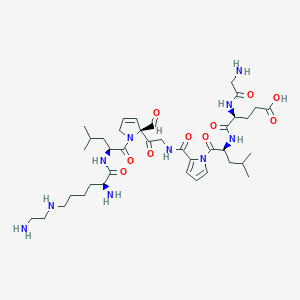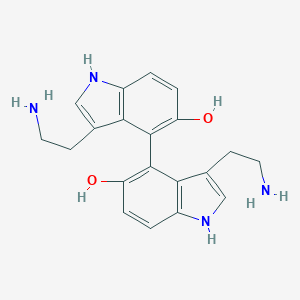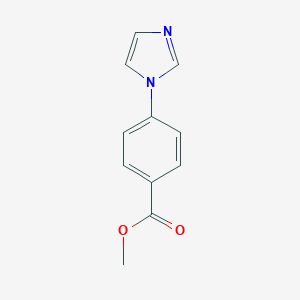
8-Methoxy-2-methyl-3-phenylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-methyl-3-phenylquinazolin-4-one is a synthetic compound that belongs to the quinazolinone class of compounds. It has been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one involves the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins.
Biochemische Und Physiologische Effekte
8-Methoxy-2-methyl-3-phenylquinazolin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-Methoxy-2-methyl-3-phenylquinazolin-4-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one in scientific research. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Another potential direction is the study of the compound's effects on different signaling pathways and enzymes involved in disease development.
Synthesemethoden
The synthesis of 8-Methoxy-2-methyl-3-phenylquinazolin-4-one involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of chemical reactions to yield the final product.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-2-methyl-3-phenylquinazolin-4-one has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Eigenschaften
CAS-Nummer |
101350-83-8 |
|---|---|
Produktname |
8-Methoxy-2-methyl-3-phenylquinazolin-4-one |
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
8-methoxy-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c1-11-17-15-13(9-6-10-14(15)20-2)16(19)18(11)12-7-4-3-5-8-12/h3-10H,1-2H3 |
InChI-Schlüssel |
YIQPKZIRADNPKX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C3=CC=CC=C3 |
Synonyme |
4(3H)-Quinazolinone, 8-methoxy-2-methyl-3-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)



![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
